![molecular formula C20H13N3O5 B5014252 4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5014252.png)
4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione
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Overview
Description
4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione, commonly known as NPD, is a synthetic compound that has gained attention due to its potential applications in scientific research. It belongs to the class of pyrazolidinedione compounds and has been studied for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of NPD is not fully understood, but it is believed to act by inhibiting the production of reactive oxygen species (ROS) and by modulating the activity of various enzymes. NPD has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of cellular responses to oxidative stress.
Biochemical and Physiological Effects:
NPD has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. NPD has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors. Additionally, NPD has been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using NPD in lab experiments include its high purity and yield, its potential applications in various fields of research, and its relatively low cost. However, the limitations of using NPD include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are many potential future directions for the use of NPD in scientific research. These include further studies on its mechanism of action, its potential use as a diagnostic tool for various diseases, and its potential applications in the development of new drugs. Additionally, NPD could be studied for its potential use in the treatment of neurodegenerative diseases and as a neuroprotective agent. Further studies could also focus on the optimization of the synthesis method to improve yield and purity.
In conclusion, NPD is a synthetic compound that has gained attention for its potential applications in scientific research. It has been extensively studied for its various biochemical and physiological effects and has shown promising results in many areas. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in various fields of research.
Synthesis Methods
The synthesis of NPD involves the reaction of 3-nitrobenzaldehyde and 2-furfuraldehyde with phenylhydrazine and ethyl acetoacetate. The reaction takes place in the presence of a catalyst and yields NPD as the final product. The synthesis method has been optimized for high yield and purity and has been widely used in research labs.
Scientific Research Applications
NPD has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. NPD has also been studied for its potential use as a diagnostic tool for various diseases.
properties
IUPAC Name |
(4E)-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5/c24-19-17(20(25)22(21-19)14-6-2-1-3-7-14)12-16-9-10-18(28-16)13-5-4-8-15(11-13)23(26)27/h1-12H,(H,21,24)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIFYJWTQMMRAB-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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